molecular formula C15H14O2 B157976 (Z)-3-Hydroxy-5-methoxystilbene CAS No. 143207-76-5

(Z)-3-Hydroxy-5-methoxystilbene

Cat. No.: B157976
CAS No.: 143207-76-5
M. Wt: 226.27 g/mol
InChI Key: JVIXPWIEOVZVJC-FPLPWBNLSA-N
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Description

(Z)-3-Hydroxy-5-methoxystilbene is a stilbene derivative known for its unique chemical properties and potential applications in various scientific fields. Stilbenes are compounds characterized by a 1,2-diphenylethylene structure, and this compound is one of the many derivatives that have been studied for their biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Hydroxy-5-methoxystilbene typically involves the use of starting materials such as 3-hydroxybenzaldehyde and 5-methoxybenzaldehyde. The reaction is often carried out through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired stilbene compound. The reaction conditions usually include the use of a base such as potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Hydroxy-5-methoxystilbene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the stilbene structure can be reduced to form a saturated compound.

    Substitution: The methoxy and hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Major Products

    Oxidation: Formation of 3-hydroxy-5-methoxybenzophenone.

    Reduction: Formation of (Z)-3-hydroxy-5-methoxydihydrostilbene.

    Substitution: Formation of various substituted stilbenes depending on the introduced substituents.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant properties and potential to inhibit certain enzymes.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of (Z)-3-Hydroxy-5-methoxystilbene involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: Another well-known stilbene derivative with similar antioxidant and anti-inflammatory properties.

    Pterostilbene: A dimethylated analog of resveratrol with enhanced bioavailability and similar biological activities.

    Oxyresveratrol: Known for its potent antioxidant properties and potential therapeutic applications.

Uniqueness

(Z)-3-Hydroxy-5-methoxystilbene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to other stilbene derivatives.

Properties

IUPAC Name

3-methoxy-5-[(Z)-2-phenylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIXPWIEOVZVJC-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)O)/C=C\C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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